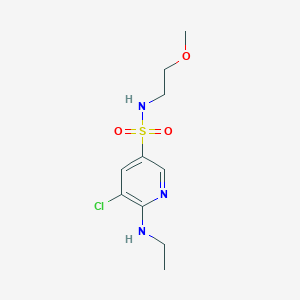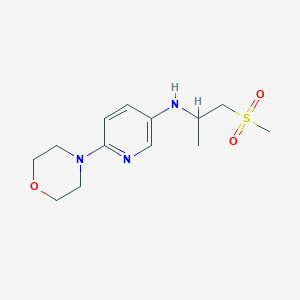![molecular formula C13H16Cl2N2O B7595184 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This activation results in the inhibition of neurotransmitter release, which leads to the reduction of pain perception and the development of analgesia. Additionally, this compound has been shown to have an effect on the reward system in the brain, which is involved in the development of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one include the development of analgesia, reduction of pain perception, and the potential for the development of addiction. This compound has also been shown to have an effect on the immune system, with studies suggesting that it may have immunomodulatory effects.
実験室実験の利点と制限
The advantages of using 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one in lab experiments include its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and their interactions with other compounds. Additionally, its ability to produce analgesia and reduce pain perception makes it a useful compound for the development of new analgesics. However, the limitations of using this compound in lab experiments include its potential for the development of addiction and the need for careful handling due to its toxic nature.
将来の方向性
There are several future directions for the study of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one. One potential direction is the development of new analgesics and drugs for the treatment of opioid addiction. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other compounds. The potential for the development of immunomodulatory drugs using this compound also warrants further investigation.
Conclusion:
In conclusion, 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one is a chemical compound that has significant potential for use in various scientific research applications. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively, and it has been shown to have a high affinity for the mu-opioid receptor. While there are limitations to its use in lab experiments, the potential for the development of new analgesics and drugs for the treatment of opioid addiction make it a compound of interest for future research.
合成法
The synthesis of 5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one has been achieved through several methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzylamine with 2-piperidone in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with a high yield and purity. Other methods include the use of different reducing agents and reaction conditions, which can lead to the formation of different by-products.
科学的研究の応用
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one has been used in various scientific research applications, including the study of opioid receptors and their interactions with other compounds. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. This compound has also been used in the development of new analgesics and drugs for the treatment of opioid addiction.
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-17-8-10(3-5-13(17)18)16-7-9-2-4-11(14)12(15)6-9/h2,4,6,10,16H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUDPJPDNSUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)